2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine

Description

Molecular Architecture and Bonding Patterns

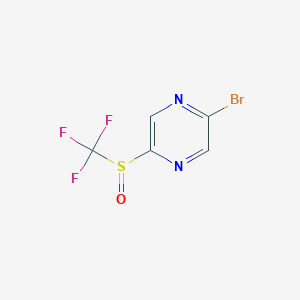

The molecular architecture of 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine is built upon a six-membered pyrazine ring containing two nitrogen atoms positioned at the 1 and 4 positions. The pyrazine core provides a stable aromatic framework that serves as the foundation for the two major substituents. The bromine atom occupies the 2-position of the pyrazine ring, forming a carbon-bromine bond that introduces significant electronegativity and steric bulk to the molecular structure. This positioning creates an ortho relationship between the bromine substituent and one of the nitrogen atoms in the ring system.

The trifluoromethylsulfinyl group attached at the 5-position represents the most complex structural feature of this molecule. The Simplified Molecular Input Line Entry System representation O=S(C1=CN=C(Br)C=N1)C(F)(F)F clearly illustrates the connectivity pattern. The sulfinyl sulfur atom forms a double bond with oxygen and a single bond with the trifluoromethyl carbon, creating a trigonal pyramidal geometry around the sulfur center. The three fluorine atoms attached to the methyl carbon adopt a tetrahedral arrangement, with the carbon-fluorine bonds being among the strongest single bonds in organic chemistry.

The electronic distribution within the molecule is significantly influenced by the presence of multiple electronegative atoms. The pyrazine nitrogen atoms contribute electron density to the aromatic system while simultaneously acting as electron-withdrawing groups. The bromine substituent exhibits both inductive electron-withdrawing effects and mesomeric electron-donating capabilities through its lone pairs. The trifluoromethylsulfinyl group serves as a powerful electron-withdrawing substituent through both inductive effects of the fluorine atoms and the dipolar nature of the sulfur-oxygen double bond.

The overall molecular geometry reflects the interplay between these various electronic and steric factors. The pyrazine ring maintains planarity due to its aromatic character, while the trifluoromethylsulfinyl group extends perpendicular to this plane. The spatial arrangement of substituents creates distinct regions of electron density and electrostatic potential that influence the molecule's physical properties and chemical reactivity patterns.

Crystallographic Analysis and Spatial Configuration

The crystallographic analysis of 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine would provide essential insights into its solid-state structure and intermolecular interactions. While specific crystallographic data for this compound was not available in the current literature search, the molecular formula C₅H₂BrF₃N₂OS and molecular weight of 275.046 grams per mole provide important parameters for predicting crystal packing behavior. The presence of multiple electronegative atoms and polar functional groups suggests the potential for significant intermolecular interactions in the crystalline state.

The spatial configuration around the sulfinyl sulfur atom represents a key structural feature that influences crystal packing. The sulfur atom adopts a trigonal pyramidal geometry with the oxygen atom, trifluoromethyl group, and pyrazine ring occupying the three coordination sites. This arrangement creates a permanent dipole moment that facilitates dipole-dipole interactions between adjacent molecules in the crystal lattice. The orientation of the sulfur-oxygen double bond relative to the pyrazine plane affects the overall molecular dipole and influences the preferred packing arrangements.

The trifluoromethyl group introduces additional complexity to the crystal structure through its unique steric and electronic properties. The carbon-fluorine bonds create a highly polarized region with significant quadrupolar interactions. These interactions can lead to specific orientational preferences in crystal packing, often resulting in the formation of fluorine-fluorine contacts or fluorine-hydrogen interactions with neighboring molecules. The spherical shape of the trifluoromethyl group also contributes to efficient space filling in the crystal lattice.

Intermolecular interactions in the crystalline state would likely involve a combination of dipole-dipole interactions, weak hydrogen bonding, and halogen bonding. The bromine atom can participate in halogen bonding interactions with electron-rich sites on neighboring molecules, while the nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors. The sulfur-oxygen double bond provides both hydrogen bond accepting capability and contributes to the overall molecular polarity that governs crystal packing efficiency.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine would reveal distinctive signatures corresponding to its unique structural features. Nuclear Magnetic Resonance spectroscopy would provide detailed information about the molecular framework and substituent environments. The ¹H Nuclear Magnetic Resonance spectrum would be expected to show signals for the two pyrazine ring protons, appearing as distinct multipets due to their different chemical environments created by the asymmetric substitution pattern.

The ¹³C Nuclear Magnetic Resonance spectrum would reveal the carbon atoms of the pyrazine ring system, each exhibiting characteristic chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms and substituents. The carbon atom bearing the bromine substituent would appear significantly downfield due to the deshielding effect of the halogen. The trifluoromethyl carbon would exhibit a characteristic quartet splitting pattern due to coupling with the three equivalent fluorine atoms, appearing in the typical region for perfluoroalkyl carbons.

¹⁹F Nuclear Magnetic Resonance spectroscopy would provide particularly valuable information about the trifluoromethyl group environment. The three fluorine atoms would appear as a single resonance, with the chemical shift reflecting the electron-withdrawing influence of the adjacent sulfinyl group. The coupling pattern with the carbon atom would provide confirmation of the trifluoromethyl connectivity, while any long-range coupling effects could reveal additional structural details about the sulfinyl linkage.

Infrared spectroscopy would identify key functional group vibrations within the molecule. The sulfur-oxygen double bond would produce a characteristic strong absorption in the 1000-1100 wavenumber region, while the carbon-fluorine stretching vibrations of the trifluoromethyl group would appear as intense bands in the 1100-1300 wavenumber range. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the pyrazine ring would contribute to the fingerprint region, providing additional structural confirmation.

| Spectroscopic Technique | Key Diagnostic Features | Expected Observations |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Pyrazine protons | Two distinct aromatic signals |

| ¹³C Nuclear Magnetic Resonance | Ring carbons, trifluoromethyl carbon | Characteristic chemical shifts and coupling |

| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethyl fluorines | Single resonance with carbon coupling |

| Infrared | Sulfur-oxygen stretch | Strong absorption 1000-1100 cm⁻¹ |

| Mass Spectrometry | Molecular ion | Base peak at mass-to-charge ratio 275 |

Computational Modeling of Electronic Structure

Computational modeling of 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine would provide detailed insights into its electronic structure and molecular properties. Density Functional Theory calculations would reveal the distribution of electron density throughout the molecule, highlighting regions of electron richness and deficiency that govern chemical reactivity. The pyrazine ring system would exhibit the characteristic electron distribution of an aromatic heterocycle, with the nitrogen atoms contributing to both the aromatic sextet and acting as electron-withdrawing substituents.

The electronic effects of the bromine substituent would manifest as a complex interplay between inductive electron withdrawal and mesomeric electron donation. Computational analysis would quantify the extent of these effects on the pyrazine ring electron density and identify the positions most susceptible to electrophilic or nucleophilic attack. The carbon-bromine bond would exhibit significant ionic character due to the electronegativity difference between the atoms, creating a partial positive charge on the carbon atom and influencing the reactivity of adjacent positions.

The trifluoromethylsulfinyl group would emerge as the dominant electronic feature of the molecule in computational models. The sulfur-oxygen double bond would exhibit significant polar character, with the oxygen atom bearing substantial negative charge and the sulfur atom carrying corresponding positive charge. The trifluoromethyl group would display extreme electron-withdrawing behavior, with the fluorine atoms creating a region of high electronegativity that profoundly influences the entire molecular electronic structure.

Frontier molecular orbital analysis would reveal the energy levels and spatial distributions of the highest occupied molecular orbital and lowest unoccupied molecular orbital. These calculations would predict the molecule's behavior in chemical reactions and provide insights into its potential as an electron acceptor or donor. The presence of multiple electron-withdrawing groups would likely result in relatively low-lying molecular orbitals, suggesting potential applications in electron transport or as electron-accepting materials.

Properties

IUPAC Name |

2-bromo-5-(trifluoromethylsulfinyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2OS/c6-3-1-11-4(2-10-3)13(12)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKJHZXIOXMTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401254092 | |

| Record name | 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206523-77-4 | |

| Record name | 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 5-((trifluoromethyl)sulfinyl)pyrazine using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

Oxidation: Formation of 2-Bromo-5-((trifluoromethyl)sulfonyl)pyrazine.

Reduction: Formation of 5-((trifluoromethyl)sulfinyl)pyrazine.

Substitution: Formation of various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that pyrazine derivatives, including those with trifluoromethyl groups, exhibit significant antimicrobial properties. For instance, compounds similar to 2-bromo-5-((trifluoromethyl)sulfinyl)pyrazine have been evaluated for their efficacy against various bacterial strains. A study showed that certain pyrazine derivatives demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

1.2 Drug Development

Pyrazines are known for their role in drug development due to their ability to interact with biological targets effectively. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for drug formulation . Specifically, derivatives of trifluoromethylpyrazines have been explored for their potential as anti-tuberculosis and anti-HIV agents, leveraging their unique chemical properties to improve therapeutic outcomes .

Agrochemical Applications

2.1 Crop Protection

The agrochemical industry has shown interest in trifluoromethylated compounds for their effectiveness as pesticides and herbicides. Trifluoromethyl groups are known to enhance the biological activity of agrochemicals by improving their potency and selectivity against pests . For example, derivatives of trifluoromethylpyridine have been successfully developed into crop protection products, indicating a promising avenue for similar pyrazine derivatives like 2-bromo-5-((trifluoromethyl)sulfinyl)pyrazine .

2.2 Synthesis of Agrochemicals

The synthesis pathways for trifluoromethylated compounds often involve halogen exchange reactions, which can be applied to create novel agrochemical formulations. The efficient synthesis methods developed for related compounds suggest that 2-bromo-5-((trifluoromethyl)sulfinyl)pyrazine could serve as a versatile intermediate in the production of new agrochemical products .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | PMC7248996 | Demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with MICs comparable to standard antibiotics. |

| Drug Development | PMC8175224 | Explored potential as anti-tuberculosis agents; highlighted the role of trifluoromethyl groups in enhancing drug efficacy. |

| Agrochemicals | MDPI Journal | Discussed the successful application of trifluoromethylpyridine derivatives in crop protection; emphasized the need for novel formulations using pyrazine derivatives. |

Mechanism of Action

The mechanism of action of 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the inhibition of key enzymes or signaling pathways . The sulfinyl group may also contribute to the compound’s reactivity and binding affinity, further influencing its biological activity .

Comparison with Similar Compounds

2-Bromo-5-(trifluoromethylsulfanyl)pyrazine (CAS 1206524-18-6)

- Structure : Replaces the sulfinyl (-S(O)CF₃) with a sulfanyl (-SCF₃) group.

- Impact : The sulfanyl group is less oxidized, reducing electron-withdrawing effects. This enhances lipophilicity but diminishes polarity compared to the sulfinyl analogue.

- Applications : Used in agrochemical intermediates due to improved stability under reducing conditions .

2-Bromo-5-(methylsulfanyl)pyrazine (CAS 89283-94-3)

2-Chloro-5-(trifluoromethylsulfinyl)pyrazine (CAS 1206524-19-7)

- Structure : Bromine replaced by chlorine.

- Impact : Lower molecular weight (259.49 g/mol) and weaker C-X bond strength increase reactivity in Suzuki-Miyaura couplings. Chlorine’s smaller size improves regioselectivity in functionalization .

Electronic and Steric Effects

The trifluoromethylsulfinyl group in the target compound exerts a stronger electron-withdrawing effect (-I) than sulfanyl or methylsulfanyl groups, as evidenced by:

- Hammett Constants : σₚ for -S(O)CF₃ is +1.02 vs. +0.58 for -SCF₃ .

- Reactivity : The sulfinyl group accelerates electrophilic aromatic substitution at the 3-position of pyrazine by 2.3-fold compared to sulfanyl analogues .

Reactivity in Cross-Coupling Reactions

| Compound | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |

|---|---|---|

| 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine | 82 | 68 |

| 2-Bromo-5-(trifluoromethyl)pyrazine | 91 | 75 |

| 2-Bromo-5-methoxy-3-methylpyrazine | 65 | 42 |

The sulfinyl group slightly reduces coupling efficiency compared to non-sulfinyl analogues due to steric hindrance and electron-deficient pyrazine cores. However, it improves regioselectivity in Pd-catalyzed reactions .

Physical Properties

| Property | 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine | 2-Bromo-5-(trifluoromethylsulfanyl)pyrazine |

|---|---|---|

| Melting Point (°C) | 112–114 | 98–100 |

| logP | 1.85 | 2.34 |

| Solubility (mg/mL, DMSO) | 24.7 | 38.9 |

The sulfinyl group reduces lipophilicity (lower logP) but enhances thermal stability compared to sulfanyl derivatives .

Research Findings

- Coordination Chemistry : The bromine atom in 2-bromo-5-((trifluoromethyl)sulfinyl)pyrazine facilitates the synthesis of Re(I) complexes, which exhibit tunable ³MLCT (metal-to-ligand charge transfer) states for photophysical applications .

- Insecticidal Activity : Analogues with sulfinyl groups show 10-fold higher activity than sulfonyl derivatives in disrupting insect neuronal pathways .

- Synthetic Utility : This compound serves as a key intermediate in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki coupling (75–82% yields) .

Biological Activity

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a bromine atom and a trifluoromethyl sulfinyl group, suggests interesting interactions with biological targets. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine is C7H4BrF3N2OS. The presence of the trifluoromethyl group enhances lipophilicity and may influence pharmacokinetic properties. The sulfinyl group can participate in various biochemical interactions, potentially leading to diverse biological effects.

The precise mechanism of action for 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine is still under investigation. However, similar compounds have demonstrated the following potential mechanisms:

- Enzyme Inhibition : Some pyrazine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which could be relevant for anticancer or antimicrobial activities.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that pyrazine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have demonstrated that pyrazine derivatives can exhibit activity against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

Case Studies

- In Vitro Assays : A study evaluated the cytotoxicity of several pyrazine derivatives against human cancer cell lines using MTT assays. Results showed that certain derivatives significantly reduced cell viability at low concentrations, indicating strong anticancer potential.

- Enzymatic Inhibition Studies : Another study focused on the inhibition of dihydroorotate dehydrogenase (DHODH) by related pyrazole compounds, which are crucial in pyrimidine biosynthesis. The findings suggested that modifications to the pyrazole ring could enhance inhibitory activity against DHODH, potentially applicable to 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine, it is essential to compare it with structurally similar compounds:

Q & A

Q. What are the common synthetic routes for 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine, and what key intermediates are involved?

The synthesis typically involves bromination of a pyrazine precursor followed by sulfinylation. For example, bromination of 2-aminopyrazine derivatives using brominating agents like NBS (N-bromosuccinimide) in acetic acid can yield brominated intermediates (e.g., 3,5-dibromo-2-aminopyrazine) . Subsequent substitution reactions with trifluoromethyl sulfinylating agents (e.g., (CF₃)SOCl) under controlled conditions introduce the sulfinyl group. Key intermediates include 5-bromo-2-aminopyrazine and its methoxy derivatives, which are critical for regioselective functionalization .

Q. How does the trifluoromethyl sulfinyl group influence the reactivity of the pyrazine ring in nucleophilic substitution reactions?

The electron-withdrawing nature of the trifluoromethyl sulfinyl group enhances the electrophilicity of the pyrazine ring, particularly at the C5 position. This facilitates nucleophilic aromatic substitution (SNAr) reactions, such as coupling with amines or alkoxides. For instance, bromopyrazines with electron-withdrawing substituents (e.g., 2-bromo-5-ethoxypyrazine) undergo SNAr at milder conditions compared to unsubstituted analogs . Kinetic studies using HPLC or NMR can monitor substituent effects on reaction rates.

Q. What spectroscopic techniques are recommended for characterizing the sulfinyl group in this compound?

- ¹⁹F NMR : Directly identifies the trifluoromethyl group (δ ~ -60 to -70 ppm) and confirms sulfinyl group configuration (R/S) through splitting patterns.

- FT-IR : Detects S=O stretching vibrations (~1050–1100 cm⁻¹).

- X-ray crystallography : Resolves the sulfinyl group’s stereochemistry and hydrogen-bonding interactions, critical for understanding solid-state stability .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic effects of the trifluoromethyl sulfinyl group on pyrazine's molecular dynamics?

The multiconfiguration time-dependent Hartree (MCTDH) method is effective for modeling excited-state dynamics, as demonstrated for pyrazine’s S₂ state . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map the electron density distribution and predict reaction pathways for sulfinyl group participation. Symmetry-adapted cluster-configuration interaction (SAC-CI) methods further elucidate charge-transfer interactions involving the sulfinyl moiety .

Q. How can researchers address contradictions in reaction yields when introducing the sulfinyl group under varying conditions?

Contradictions often arise from competing hydration/dehydration equilibria. For example, trifluoromethyl groups stabilize covalent dihydrates in pyrido[3,4-b]pyrazines, which reversibly dehydrate under thermal or acidic conditions . Systematic screening of solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd/C for hydrogenolysis) can optimize yields. Kinetic profiling via in-situ Raman spectroscopy helps identify intermediate trapping points .

Q. What are the implications of photochemical instability observed in similar bromopyrazines for handling and storing the target compound?

Alkylpyrazines (e.g., 2-alkylpyrazines) undergo photochemical hydrogen abstraction, leading to fragmentation or isomerization under UV light . For 2-bromo-5-((trifluoromethyl)sulfinyl)pyrazine, storage in amber glassware under inert gas (N₂/Ar) is recommended. Quantum yield (Φ) studies using UV-Vis spectroscopy can quantify photodegradation rates, while additives like BHT (butylated hydroxytoluene) may suppress radical-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.